rac-(3aR,6aR)-octahydrocyclopenta[c]pyrrole-3a-carboxylic acid rac-(3aR,6aR)-octahydrocyclopenta[c]pyrrole-3a-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1212067-49-6
VCID: VC11617533
InChI: InChI=1S/C8H13NO2/c10-7(11)8-3-1-2-6(8)4-9-5-8/h6,9H,1-5H2,(H,10,11)/t6-,8-/m0/s1
SMILES: C1CC2CNCC2(C1)C(=O)O
Molecular Formula: C8H13NO2
Molecular Weight: 155.2

rac-(3aR,6aR)-octahydrocyclopenta[c]pyrrole-3a-carboxylic acid

CAS No.: 1212067-49-6

Cat. No.: VC11617533

Molecular Formula: C8H13NO2

Molecular Weight: 155.2

Purity: 95

* For research use only. Not for human or veterinary use.

rac-(3aR,6aR)-octahydrocyclopenta[c]pyrrole-3a-carboxylic acid - 1212067-49-6

Specification

CAS No. 1212067-49-6
Molecular Formula C8H13NO2
Molecular Weight 155.2
IUPAC Name (3aR,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3a-carboxylic acid
Standard InChI InChI=1S/C8H13NO2/c10-7(11)8-3-1-2-6(8)4-9-5-8/h6,9H,1-5H2,(H,10,11)/t6-,8-/m0/s1
SMILES C1CC2CNCC2(C1)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound belongs to the class of bicyclic pyrrolidine derivatives, characterized by a cyclopenta[c]pyrrole core. The "rac" designation indicates a racemic mixture of enantiomers, while the (3aR,6aR) configuration specifies the stereochemistry of the bridgehead carbons . The molecular formula is C₈H₁₃NO₂, with a molecular weight of 155.19 g/mol .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC₈H₁₃NO₂
Molecular Weight155.19 g/mol
SMILESC1C[C@@H]2C@(CCN2)C(=O)O
InChIKeyOUQOATBOHJQCRJ-SVRRBLITSA-N
Predicted CCS ([M+H]+)135.3 Ų

Stereochemical Considerations

The bicyclic system imposes rigidity, with the 3aR and 6aR configurations influencing the spatial orientation of the carboxylic acid group. This stereochemistry is critical for interactions in chiral environments, such as enzyme binding pockets .

Synthesis and Derivatives

Structural Modifications

Derivatives highlight functionalization at the nitrogen and carboxylic acid positions:

  • Carboxamide analogs: e.g., rac-(3aR,6aR)-3,3-dimethyl-octahydrocyclopenta[b]pyrrole-1-carboxamide (C₁₀H₁₈N₂O), which introduces hydrophobic methyl groups to modulate bioavailability.

  • Hydrochloride salts: Improved solubility for pharmacological testing, as seen in CID 132372773 (C₈H₁₄ClNO₂) .

Physicochemical Properties

Acid-Base Behavior

The carboxylic acid group (pKa ~4.5–5.0) enables deprotonation under physiological conditions, facilitating salt formation. The hydrochloride derivative exhibits enhanced aqueous solubility, critical for in vitro assays .

Collision Cross-Section (CCS)

Ion mobility spectrometry predictions for the [M+H]+ adduct yield a CCS of 135.3 Ų, aiding in mass spectrometry-based identification .

Research Gaps and Future Directions

Unanswered Questions

  • Pharmacokinetics: No data on absorption, distribution, metabolism, or excretion (ADME).

  • Biological Activity: Limited studies on receptor binding or enzymatic inhibition.

Recommended Studies

  • Enantiomer resolution: Chiral chromatography to isolate (3aR,6aR) and (3aS,6aS) forms.

  • Structure-Activity Relationships (SAR): Modifying the cyclopentane ring or substituting the pyrrole nitrogen.

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